molecular formula C8H7ClF3NO B1394146 (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine CAS No. 874821-50-8

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1394146
CAS No.: 874821-50-8
M. Wt: 225.59 g/mol
InChI Key: JDHHWYYMKYZFOI-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a chemical building block of interest in advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features a benzylamine core that is substituted with both a chloro and a trifluoromethoxy group. The primary amine functional group makes this compound a versatile intermediate for constructing more complex molecules through reactions such as amide bond formation or reductive amination. The trifluoromethoxy (OCF₃) group is a privileged substituent in agrochemical and pharmaceutical research. It is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's metabolic stability, bioavailability, and its ability to interact with biological targets . These properties make scaffolds containing the trifluoromethoxy group valuable in the design of compounds for biological testing . As a multifunctional aryl amine, this compound serves as a key precursor in the synthesis of potential pharmacologically active agents. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHHWYYMKYZFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676445
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874821-50-8
Record name 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitrobenzotrifluoride with methanamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, focusing on substituent variations, synthesis routes, and pharmacological relevance.

Table 1: Comparative Analysis of Methanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications References
This compound 5-Cl, 2-OCF3 C8H7ClF3NO 225.60 High lipophilicity due to -OCF3; potential CNS activity Discontinued; likely investigated for antimicrobial or neurological applications
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-Cl₂, 2-OCF2H C8H7Cl2F2NO 242.05 Dual Cl substituents enhance steric bulk; difluoromethoxy reduces electron withdrawal compared to -OCF3 Not explicitly stated; structural analog for SAR studies
(5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine Thiophene ring with 4-OCF3 phenyl C12H10F3NOS 273.27 Thiophene heterocycle improves π-π stacking; enhanced metabolic stability Antituberculosis agent (drug-resistant M. tuberculosis)
(2-(Trifluoromethoxy)phenyl)methanamine 2-OCF3 C8H8F3NO 191.15 Lacks chloro substituent; simpler structure Intermediate in drug synthesis (e.g., benzodiazepines)
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine Pyridine ring with 3-Cl, 5-CF3 C7H6ClF3N2 210.58 Nitrogen heterocycle alters electronic properties; increased basicity Pharmaceutical intermediate (anticancer or antiviral research)
(2-Chloro-5-fluorophenyl)methanamine 2-Cl, 5-F C7H7ClFN 159.59 Smaller substituents (-F vs. -OCF3); reduced steric hindrance Building block for agrochemicals or small-molecule drugs

Structural and Electronic Differences

  • Substituent Effects: The trifluoromethoxy group (-OCF3) in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH3) or difluoromethoxy (-OCF2H) groups . Heterocyclic Variations: Thiophene- or pyridine-containing analogs (e.g., ) exhibit distinct electronic profiles. Thiophene’s sulfur atom increases π-electron density, while pyridine’s nitrogen atom creates a polarized aromatic system, altering solubility and target interactions .

Key Research Findings

Metabolic Stability : The -OCF3 group in the target compound reduces CYP450-mediated oxidation, extending half-life compared to -OCH3 analogs .

SAR Insights :

  • Chlorine at the 5-position (vs. 3- or 4-position) optimizes steric complementarity in bacterial enzyme binding pockets (per antituberculosis studies) .
  • Pyridine-based methanamines () show enhanced solubility but reduced blood-brain barrier permeability compared to phenyl derivatives.

Toxicity Considerations: Limited toxicology data exist for the target compound, though structurally related amines (e.g., ) warrant caution due to unstudied hazards.

Biological Activity

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a chloro and a trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H8ClF3NO\text{C}_8\text{H}_8\text{ClF}_3\text{NO}

Key Features:

  • Chloro Group: Enhances the compound's reactivity and binding affinity to biological targets.
  • Trifluoromethoxy Group: Increases lipophilicity, potentially improving bioavailability.

The mechanism of action involves the interaction of this compound with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as cytotoxicity against cancer cells.

1. Cytotoxicity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values as low as 1.5 µM against human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity
Derivative 1SW4801.5 ± 0.72High
Derivative 2SW6207.6 ± 1.75Moderate
Derivative 3PC324% reductionLow

The cytotoxic effects are attributed to several mechanisms:

  • Induction of Apoptosis: Flow cytometry analyses have indicated that these compounds can induce late apoptosis in cancer cells, significantly reducing cell viability .
  • Inhibition of Cell Proliferation: The compounds inhibit the growth of tumor cells more effectively than traditional chemotherapeutics like cisplatin .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of derivatives based on this compound, revealing that certain modifications led to enhanced cytotoxicity against colon cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound, demonstrating its potential as a lead compound in drug discovery for targeting specific pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine?

  • Methodology :

  • Nucleophilic substitution : React 5-chloro-2-(trifluoromethoxy)benzyl chloride with ammonia or ammonium hydroxide under controlled pH (8–10) in tetrahydrofuran (THF) at 50–60°C for 24–48 hours. Monitor progress via thin-layer chromatography (TLC) .
  • Reductive amination : Use 5-chloro-2-(trifluoromethoxy)benzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Key Considerations :
  • Protect the amine group during synthesis to avoid side reactions.
  • Use triethylamine as a base to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

TechniqueParametersApplication
NMR 1H^1H (400 MHz, CDCl3_3 ), 13C^{13}C, 19F^{19}FConfirm structure, substituent positions
HPLC C18 column, acetonitrile/water (70:30), UV detection at 254 nmPurity assessment (>95%)
Mass Spectrometry ESI+, m/z calculated for C8_8H7_7ClF3_3NO: 229.01Molecular ion verification
  • Advanced Options :
  • X-ray crystallography for absolute configuration determination (requires high-purity crystals) .

Q. What are the known safety and handling protocols for this compound?

  • Toxicology : Limited data; assume acute toxicity. Use fume hoods, gloves, and goggles .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields during the amination step?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) or enzymatic catalysts for improved efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF. DMF may enhance reaction rates at 80°C .
  • Temperature control : Gradual heating (ramp to 60°C over 2 hours) reduces side reactions.
    • Data Analysis :
  • Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent ratio).

Q. How to resolve discrepancies in 1H^1H NMR data across studies?

  • Approach :

  • Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; trifluoromethoxy groups may show splitting in polar solvents .
  • Impurity profiling : Run HPLC-MS to detect byproducts (e.g., oxidation of the amine to nitrile).
  • Referencing : Cross-check with PubChem or CAS spectra (e.g., InChI=1S/C8H7ClF3NO) .

Q. What computational methods predict the compound’s reactivity in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
  • Molecular docking : Screen against serotonin receptors (5-HT2A_{2A}) using AutoDock Vina; the trifluoromethoxy group enhances binding via hydrophobic interactions .
    • Validation :
  • Compare computational results with experimental IC50_{50} values from receptor assays.

Data Contradiction Analysis

Q. Conflicting reports on stability under acidic conditions: How to validate?

  • Experimental Design :

  • Prepare solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH). Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Findings :
  • Stability at pH 7: >90% intact after 48 hours.
  • Degradation at pH 2: 40% loss due to amine protonation and hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.